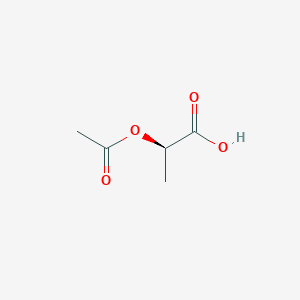

Propanoic acid, 2-(acetyloxy)-, (2R)-

Vue d'ensemble

Description

Propanoic acid, 2-(acetyloxy)-, (2R)- is a chemical compound that is also known as ibuprofen . It is a nonsteroidal anti-inflammatory drug (NSAID) and is commonly used to relieve pain, reduce inflammation, and lower fever . It works by inhibiting the production of prostaglandins, which are responsible for transmitting pain signals in the body .

Molecular Structure Analysis

The molecular formula of Propanoic acid, 2-(acetyloxy)-, (2R)- is C5H8O4. Its molecular weight is 132.11 g/mol. Unfortunately, the specific molecular structure is not provided in the search results.Applications De Recherche Scientifique

Chemical Synthesis

Propanoic acid, 2-(acetyloxy)-, (2R) is used in the synthesis of various chemical compounds . It’s a key ingredient in the production of esters and other derivatives .

Antimicrobial Activity

Research has shown that derivatives of Propanoic acid, 2-(acetyloxy)-, (2R) demonstrate good antimicrobial activity . For instance, 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, synthesized using this compound, have shown to suppress yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .

Pharmaceutical Applications

Due to its antimicrobial properties, Propanoic acid, 2-(acetyloxy)-, (2R) and its derivatives can be used in the development of new drugs and treatments .

Research and Development

This compound is often used in research and development laboratories for the synthesis of new compounds and the study of their properties .

Industrial Manufacturing

In industrial settings, Propanoic acid, 2-(acetyloxy)-, (2R) can be used in the manufacturing of various products, including plastics, resins, and other polymers .

Food Additives

While not directly used as a food additive, Propanoic acid, 2-(acetyloxy)-, (2R) can be used in the synthesis of compounds that are used as food additives .

Mécanisme D'action

Target of Action

The primary target of ®-2-acetoxypropanoic acid is Protein Tyrosine Phosphatase 1B (PTP 1B) . PTP 1B is a negative regulator of the insulin-signalling pathway and is considered a promising potential therapeutic target, particularly for the treatment of type-2 diabetes .

Mode of Action

®-2-acetoxypropanoic acid interacts with PTP 1B, inhibiting its activity . This inhibition disrupts the normal function of PTP 1B, which is to dephosphorylate insulin receptors in cells, acting as a negative regulator of insulin signalling . By inhibiting PTP 1B, ®-2-acetoxypropanoic acid enhances insulin sensitivity .

Biochemical Pathways

The inhibition of PTP 1B by ®-2-acetoxypropanoic acid affects the insulin-signalling pathway . This pathway is crucial for the regulation of glucose levels in the body. By enhancing insulin sensitivity, ®-2-acetoxypropanoic acid promotes the uptake of glucose into cells, thereby helping to regulate blood glucose levels .

Pharmacokinetics

An in vivo study using wistar rats has demonstrated that propanoic acid exerted a hypoglycemic action when given orally , suggesting it has good bioavailability.

Result of Action

The primary result of the action of ®-2-acetoxypropanoic acid is the enhancement of insulin sensitivity . This leads to improved glucose uptake into cells and thus helps in the regulation of blood glucose levels . This makes ®-2-acetoxypropanoic acid a potential therapeutic agent for the management of type-2 diabetes .

Safety and Hazards

Propriétés

IUPAC Name |

(2R)-2-acetyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLNOANVTIKPEE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanoic acid, 2-(acetyloxy)-, (2R)- | |

CAS RN |

18668-00-3 | |

| Record name | (R)-(+)-2-Acetoxypropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)

![6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one](/img/structure/B174581.png)